molecular formula C22H26N2O3 B5508926 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide

Cat. No. B5508926
M. Wt: 366.5 g/mol
InChI Key: BKVUNWIWMQONSO-LEWJYISDSA-N
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Description

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variations and biological evaluations as opioid kappa agonists, offers a foundational understanding of the synthetic routes and modifications possible for compounds within this class. Studies have explored the optimization of substituents to enhance activity, demonstrating the intricate balance between structure and pharmacological efficacy (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to “N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide” has been elucidated through conformational analysis, revealing the significance of adopting specific conformations for biological activity. This approach aids in understanding how structural features correlate with receptor affinity and activity (Costello et al., 1991).

Chemical Reactions and Properties

Palladium-mediated synthesis techniques have been applied to related compounds, showcasing a method for introducing specific substituents through one-pot procedures. This highlights the chemical reactivity and potential for modification in the synthesis of complex organic molecules (Hoareau & Scott, 2010).

Physical Properties Analysis

The study of compounds structurally related to “this compound” includes the investigation of their crystalline structures and solid-state properties. Such analyses contribute to our understanding of how molecular configurations impact physical stability and solubility, which are critical factors in drug formulation and delivery (Sharma et al., 2018).

Scientific Research Applications

Opioid Receptor Agonists

Research into compounds with structures similar to the mentioned chemical often focuses on their potential as opioid receptor agonists. For instance, studies have explored the synthesis and biological evaluation of various acetamide derivatives as potent kappa-opioid agonists, revealing their potential for analgesic effects and selectivity towards opioid receptors (Barlow et al., 1991).

Chemoselective Acetylation

Another application involves the chemoselective acetylation of aminophenols using immobilized lipase, highlighting the synthesis of intermediates for antimalarial drugs. This showcases the compound's relevance in the synthesis of pharmaceuticals through enzymatic methods (Magadum & Yadav, 2018).

Antiproliferative Activity

Compounds related to the query have been synthesized and studied for their antiproliferative activity against various cancer cell lines. This includes research on pyridine-linked thiazole derivatives, indicating potential applications in cancer treatment (Alqahtani & Bayazeed, 2020).

Anti-Inflammatory and Analgesic Activities

Further research has focused on the development of new chemical entities with potential anti-inflammatory and analgesic properties, suggesting applications in developing therapeutic agents for treating inflammation and pain (Rani et al., 2014).

Optical Properties and Chemical Sensors

The synthesis and study of orcinolic derivatives have been conducted to understand their optical properties and potential as chemical indicators, highlighting the versatility of similar compounds in sensor development (Wannalerse et al., 2022).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-8-10-18(11-9-16)20-14-24(15-21(20)23-17(2)25)22(26)12-13-27-19-6-4-3-5-7-19/h3-11,20-21H,12-15H2,1-2H3,(H,23,25)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUNWIWMQONSO-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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